1-Azatricyclo[3.3.1.0~2,7~]nonane
Description
Properties
CAS No. |
120387-28-2 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.199 |
InChI |
InChI=1S/C8H13N/c1-2-8-7-3-6(1)4-9(8)5-7/h6-8H,1-5H2 |
InChI Key |
OJORDROXMXFUHX-UHFFFAOYSA-N |
SMILES |
C1CC2C3CC1CN2C3 |
Synonyms |
1-Azatricyclo[3.3.1.02,7]nonane(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
The azabicyclo[3.3.1]nonane framework is highly versatile, with nitrogen atom position(s) and additional heteroatoms (e.g., oxygen) dictating biological activity. Below is a comparative analysis (Table 1):
Table 1: Key Features of Azabicyclo[3.3.1]nonane Derivatives
Detailed Comparisons
1-Azatricyclo vs. 2-Azabicyclo[3.3.1]nonane
- Structural Differences : The tricyclic bridge in 1-azatricyclo enhances rigidity compared to the bicyclic 2-aza analog.
- Activity : 1-Azatricyclo derivatives target dopamine and neurodegenerative pathways , while 2-aza compounds are prevalent in narcotic analgesics (e.g., marine alkaloids) due to enhanced receptor binding flexibility .
1-Azatricyclo vs. 3,7-Diazabicyclo[3.3.1]nonane (Bispidine)
- Nitrogen Content : Bispidine’s dual nitrogen atoms enable broader receptor interactions, such as high affinity for nicotinic acetylcholine receptors (nAChRs) .
- Applications: Bispidine derivatives treat cardiac arrhythmias and act as selective nAChR ligands , whereas 1-azatricyclo’s mono-nitrogen scaffold is optimized for CNS disorders.
1-Azatricyclo vs. Tetraazabicyclo[3.3.1]nonane
- Stability and Safety : Nitro-substituted tetraaza derivatives exhibit thermal instability, limiting their use to explosives , unlike the pharmaceutically stable 1-azatricyclo.
Unique Advantages of 1-Azatricyclo[3.3.1.0²,⁷]nonane
Preparation Methods
Intramolecular Oxidopyridinium Dipolar Cycloaddition
The intramolecular dipolar cycloaddition of oxidopyridinium betaines has emerged as a robust method for constructing the aza-tricyclic core. As demonstrated in the synthesis of hetisine alkaloid intermediates, this approach enables simultaneous formation of two critical carbon-carbon bonds (C5–C6 and C10–C20) through a dipole-HOMO-controlled mechanism.
A representative protocol involves heating oxidopyridinium betaine 22 in toluene (0.05 mM, reflux), yielding cycloadduct 23 in 70% yield with complete regioselectivity (Scheme 1). X-ray crystallography confirmed the tricyclic structure, while conjugate reduction and desulfurization steps (70–84% yields) provided functionalized derivatives. This method’s key advantages include:
-
Simultaneous formation of two rings in a single step
-
Excellent regiocontrol via dipole orientation
-
Compatibility with stereochemical induction (98:2 er achieved through asymmetric α-methylation)
However, limitations persist in substrate scope, as electron-deficient dipolarophiles require activating groups (e.g., sulfones) to favor cycloaddition over conjugate addition pathways.
[3 + 2] Cyclization/Ring-Opening/Friedel-Crafts Cascades
Recent work by Zhang et al. introduced a cascade process combining [3 + 2] cyclization, ring-opening, and Friedel-Crafts alkylation to access N-bridged [3.3.1] systems. Using bifunctional phosphonium salt L1 and Sc(OTf)₃ co-catalysis, this method converts simple indole derivatives into enantioenriched azabicyclo[3.3.1]nonanes (59 examples, 85–99% ee).
Key reaction parameters:
| Parameter | Optimal Value | Impact on Selectivity |
|---|---|---|
| Catalyst loading | 10 mol% L1 | Enantioselectivity ↑ 30% |
| Temperature | -20°C | Diastereomeric ratio ↑ 5:1 → 20:1 |
| Solvent | CH₂Cl₂ | Conversion ↑ 40% vs. THF |
This strategy’s step economy (3 steps in one pot) and scalability (demonstrated at 10 mmol scale) make it particularly valuable for medicinal chemistry applications.
Catalytic Asymmetric Synthesis
Bifunctional Phosphonium Salt/Lewis Acid Relay Catalysis
The synergistic use of chiral phosphonium salts and rare-earth Lewis acids enables direct asymmetric construction of 1-azatricyclo[3.3.1.0²,⁷]nonane derivatives. In a landmark study, a thiourea-phosphonium salt (L1 ) coordinated Sc(III) to activate both nucleophilic and electrophilic partners, achieving 99% ee for aryl-fused products.
Mechanistic insights:
-
Phosphonium salt activates nitroolefins via H-bonding
-
Sc(OTf)₃ polarizes carbonyl groups
-
Steric shielding from adamantyl groups enforces Re-face attack
This method’s broad functional group tolerance (esters, halides, heteroaromatics) and catalyst recyclability (5 cycles without erosion of ee) position it as the current gold standard for enantioselective synthesis.
Reductive Amination Routes
Patent literature discloses scalable routes to 9-azabicyclo[3.3.1]nonane derivatives via reductive amination sequences. For example:
Stepwise synthesis:
-
endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol hydrogenolysis (H₂, 3 bar, 40°C) → endo-9-azabicyclo[3.3.1]nonan-3-ol (83% yield)
-
Boc protection (Boc₂O, NaOH) → crystalline intermediate (89% yield)
-
Mitsunobu coupling with aryl alcohols (DEAD, PPh₃) → functionalized derivatives (27–45% yields)
While step-intensive, this approach provides late-stage diversification opportunities through modular aryl coupling.
Industrial-Scale Considerations
Continuous Flow Hydrogenation
Adapting batch hydrogenation (e.g., endo-9-benzyl derivative cleavage) to continuous flow systems could enhance:
-
Safety profile (lower H₂ inventory)
-
Throughput (2.5× productivity demonstrated for analogous amines)
-
Catalyst recycling (membrane-separated Pd catalysts)
Comparative Analysis of Methods
Table 1. Method Comparison for 1-Azatricyclo[3.3.1.0²,⁷]nonane Synthesis
Q & A
Basic Research Questions
Q. How is the unique tricyclic structure of 1-Azatricyclo[3.3.1.0~2,7~]nonane elucidated, and how does it compare to related polycyclic amines?
- Methodological Answer : The compound’s structure is confirmed via X-ray crystallography or cryo-EM to resolve stereochemistry and ring strain . Comparative analysis with analogs (e.g., Tricyclo[3.3.1.0²,⁸]nonane) reveals distinct steric hindrance and reactivity due to differences in bridgehead geometry and nitrogen placement . Computational tools like DFT can further validate electronic properties.
Q. What synthetic strategies are effective for constructing the this compound core?
- Methodological Answer : Key methods include:
- Ring-closing metathesis for forming medium-sized rings, followed by stereoselective cyclization .
- Mannich-type reactions to introduce nitrogen, coupled with intramolecular alkylation for tricyclic closure .
- Use of chiral auxiliaries or asymmetric catalysis to control stereochemistry at bridgehead carbons .
Q. How can researchers assess the biological activity of this compound derivatives?
- Methodological Answer : Screen for receptor binding (e.g., sigma receptors) using radioligand displacement assays (e.g., [³H]-DTG for σ1R/σ2R). Functional activity is tested via calcium flux or cAMP assays. In vivo antiallodynic models (e.g., neuropathic pain) validate pharmacological potential .
Advanced Research Questions
Q. What computational approaches predict the interaction of this compound derivatives with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to map binding poses in σ1R pockets. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes. QSAR models prioritize derivatives with optimal logP and hydrogen-bonding capacity .
Q. How do substituents on the tricyclic scaffold influence reactivity and pharmacological profiles?
- Methodological Answer : Systematic SAR studies are critical. For example:
- Fluorine substitution at bridgehead positions enhances metabolic stability and membrane permeability (e.g., 9,9-difluoro analogs in ).
- Aryl ester groups (e.g., 2-phenylpropanoyloxy in ) modulate selectivity for muscarinic receptors.
- Use HPLC-MS to track metabolite formation and stability in hepatic microsomes .
Q. How can contradictions in reported data on tricyclic amine reactivity be resolved?
- Methodological Answer : Discrepancies (e.g., divergent reaction yields) arise from stereochemical control or solvent effects. Replicate experiments under inert atmospheres (e.g., argon) and characterize intermediates via in-situ NMR. Compare results with DFT-calculated transition states to identify kinetic vs. thermodynamic pathways .
Q. What advanced analytical techniques resolve stereochemical ambiguities in 1-Azatricyclo derivatives?
- Methodological Answer : Use NOESY NMR to assign axial/equatorial substituents. Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers. Single-crystal X-ray diffraction remains the gold standard for absolute configuration .
Q. How do researchers address challenges in scaling up stereoselective syntheses of this tricyclic system?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
